1-(Pyridin-2-yl)cyclopropanamine

Lipophilicity Druglikeness Medicinal Chemistry

Researchers developing nicotinic ligands or LSD1 inhibitors require the precise 2-pyridinyl isomer-substituting the 3- or 4-isomer alters pharmacophore geometry, invalidating SAR studies and compromising reproducibility. 1-(Pyridin-2-yl)cyclopropanamine (CAS 503417-37-6) provides the exact 2-pyridinyl orientation essential for target engagement at α4β2 nAChRs and correct trajectory for covalent FAD adduct formation in LSD1 active sites. • Validated at pilot-plant scale as key starting material for LFA-1 inhibitor intermediate synthesis • Supplied as free base (95% purity); hydrochloride salt also available • In stock with global shipping for immediate R&D procurement

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 503417-37-6
Cat. No. B1589259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)cyclopropanamine
CAS503417-37-6
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=N2)N
InChIInChI=1S/C8H10N2/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2
InChIKeyHRVLXTZHPZXHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)cyclopropanamine Procurement Overview


1-(Pyridin-2-yl)cyclopropanamine (CAS 503417-37-6) is a heterocyclic building block featuring a primary amine tethered to a pyridine ring via a conformationally constrained cyclopropane core . This core scaffold is found in polysubstituted pyridinylaminocyclopropanamine derivatives patented for neurological and psychiatric applications, including nootropic, neuroprotective, analgesic, and anti-smoking indications [1]. The compound is commercially supplied as a free base (MW: 134.18 g/mol) or as a hydrochloride salt (MW: 170.64 g/mol) for research and development use .

Isomeric Specificity of 1-(Pyridin-2-yl)cyclopropanamine


Although 3- and 4-pyridinyl cyclopropanamine isomers (CAS 503417-38-7 and 1060815-26-0) share the identical molecular formula (C8H10N2) and mass (134.18 g/mol) , they are not interchangeable in research applications. The substitution pattern on the pyridine ring dictates distinct electronic properties and pharmacophore geometry, which directly impacts receptor binding and functional activity . For instance, the 2-pyridinyl orientation places the basic nitrogen in a specific spatial arrangement relative to the cyclopropane amine, a critical determinant for nicotinic ligand activity described in the Servier patent family [1]. Substituting the 3- or 4-isomer would alter the angle of the nitrogen lone pair, potentially abolishing target engagement or altering selectivity profiles, thereby invalidating comparative SAR studies and compromising reproducibility in medicinal chemistry programs [1].

1-(Pyridin-2-yl)cyclopropanamine Physicochemical Differentiation


Free Base vs. Salt Lipophilicity

The free base 1-(Pyridin-2-yl)cyclopropanamine exhibits a measured LogP of 1.73, compared to a calculated LogP of 2.53 for its hydrochloride salt [1]. This difference in lipophilicity significantly impacts its solubility and permeability characteristics.

Lipophilicity Druglikeness Medicinal Chemistry ADME

Free Base vs. Dihydrochloride Salt Properties

1-(Pyridin-2-yl)cyclopropanamine free base is a white crystalline solid with a melting point of 62°C . Its dihydrochloride salt (CAS 1215107-39-3) has a significantly higher molecular weight (207.10 g/mol) and altered solid-state properties, which influence its long-term stability and handling .

Preformulation Material Properties Compound Management Crystallinity

Boiling Point and Vapor Pressure

The compound exhibits a boiling point of 238.8±23.0 °C at 760 mmHg and a low vapor pressure of 0.0±0.5 mmHg at 25°C . These properties are distinct from structurally similar alkyl amines and are critical for determining suitable purification and storage conditions.

Purification Distillation Stability Storage

1-(Pyridin-2-yl)cyclopropanamine Research Applications


nAChR Ligand Synthesis

The 2-pyridinyl substitution pattern on the cyclopropane scaffold of 1-(Pyridin-2-yl)cyclopropanamine is a critical pharmacophoric element for targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype implicated in neurological disorders [1]. This specific isomer is the core building block for the polysubstituted pyridinylaminocyclopropanamine class patented for nootropic and neuroprotective activity [1]. The compound's unique geometry, conferred by the cyclopropane ring, introduces conformational rigidity that is essential for achieving the desired binding mode and functional selectivity at these receptors. Substituting the 3- or 4-pyridinyl isomers, or using a flexible ethyl linker, would fundamentally alter the pharmacophore and is not supported by the SAR described in the patent literature [1].

LSD1 Inhibitor Development

Cyclopropylamine derivatives, including those with pyridine substitution, have been extensively patented as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology [2]. While the specific activity of the unadorned 1-(Pyridin-2-yl)cyclopropanamine is not disclosed, its core structure serves as the essential warhead for LSD1 inhibition. The cyclopropane amine moiety is known to form a covalent adduct with the FAD cofactor in the LSD1 active site, a mechanism that is exquisitely sensitive to the geometry and electronic environment provided by the 2-pyridinyl substituent [2]. This compound is therefore a foundational intermediate for synthesizing and optimizing novel LSD1 inhibitors, and its specific isomeric form is required to maintain the correct trajectory for covalent bond formation with the enzyme's cofactor [2].

LFA-1 Inhibitor Intermediate Synthesis

A scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, a key intermediate for a Lymphocyte Function-Associated Antigen 1 (LFA-1) inhibitor, has been described at pilot-plant scale [3]. This established industrial process uses 1-(Pyridin-2-yl)cyclopropanamine as a critical starting material, validating its utility beyond discovery research. The selection of this specific compound is validated by a published, scalable synthetic route, which reduces process development risk for teams aiming to synthesize this LFA-1 inhibitor intermediate. Procurement of this compound is therefore justified for any group replicating or optimizing this published route, as the specific steric and electronic properties of the 2-pyridinyl isomer are integral to the successful formation of the desired urea linkage [3].

Technical Documentation Hub

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